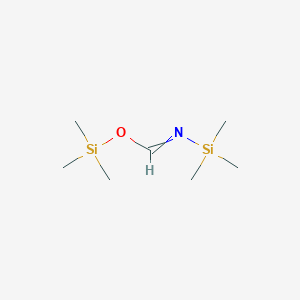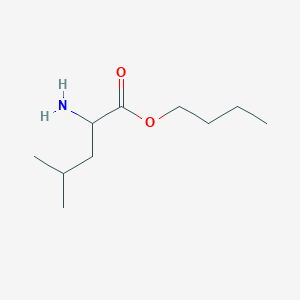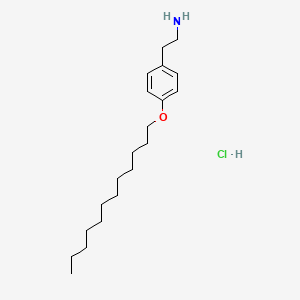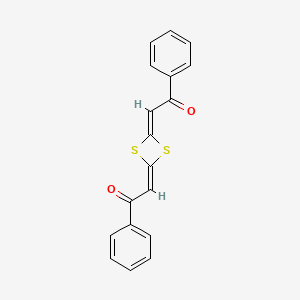
(2Z,2'Z)-2,2'-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) is an organic compound characterized by the presence of a dithietane ring and phenylethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) typically involves the formation of the dithietane ring followed by the attachment of phenylethanone groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under controlled conditions.
Condensation Reactions: Attachment of phenylethanone groups via condensation reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can undergo various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phenylethanone moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the dithietane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides, while reduction of the phenylethanone groups may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, compounds with dithietane rings and phenylethanone groups may exhibit interesting biological activities. Research may focus on their potential as therapeutic agents, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings. Their chemical stability and reactivity make them suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) involves interactions with molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone): Unique due to its specific dithietane and phenylethanone structure.
Other Dithietane Compounds: Compounds with similar dithietane rings but different substituents.
Phenylethanone Derivatives: Compounds with phenylethanone groups but different ring structures.
Eigenschaften
CAS-Nummer |
43155-37-9 |
|---|---|
Molekularformel |
C18H12O2S2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(4-phenacylidene-1,3-dithietan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C18H12O2S2/c19-15(13-7-3-1-4-8-13)11-17-21-18(22-17)12-16(20)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
XWUYZIWMZBIWOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=C2SC(=CC(=O)C3=CC=CC=C3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
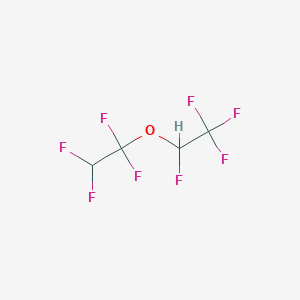
![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)
![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
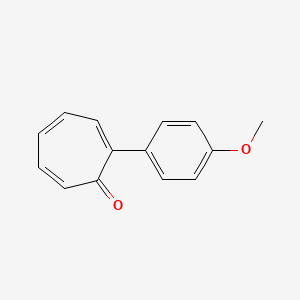


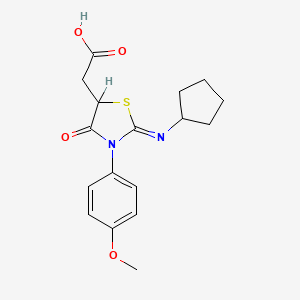
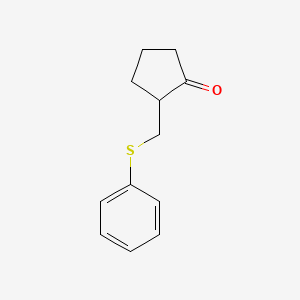
![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
